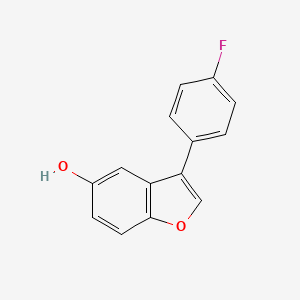![molecular formula C24H24N2O5 B2794000 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate CAS No. 25952-50-5](/img/structure/B2794000.png)
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate is a complex organic compound belonging to the class of spiropyrans. Spiropyrans are photochromic molecules that can undergo reversible transformations between two forms when exposed to light. This particular compound is notable for its applications in various fields due to its unique photochromic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate typically involves a multi-step process. The starting materials are usually indoline derivatives and chromene derivatives. The synthesis involves the following steps:
Formation of the Spiropyran Core: This step involves the condensation of indoline and chromene derivatives under acidic conditions to form the spiropyran core.
Nitration: The spiropyran core is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate undergoes several types of chemical reactions:
Photoisomerization: This is the primary reaction where the compound switches between its spiropyran and merocyanine forms upon exposure to UV and visible light.
Thermal Reactions: The compound can revert to its original form through thermal annealing.
Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Photoisomerization: UV light for conversion to the merocyanine form and visible light for reversion to the spiropyran form.
Thermal Reactions: Heating the compound to specific temperatures to induce thermal reversion.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Merocyanine Form: Formed during photoisomerization.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
科学研究应用
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of light-induced molecular switches.
Biology: Employed in the development of photoresponsive biomaterials and sensors.
Medicine: Investigated for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of smart coatings and textiles that change color upon exposure to light.
作用机制
The mechanism of action of this compound is primarily based on its photochromic properties. Upon exposure to UV light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This transformation involves a change in the molecular structure, leading to a shift in the absorption spectrum. The merocyanine form can revert to the spiropyran form either through exposure to visible light or thermal annealing. This reversible transformation is exploited in various applications where controlled changes in properties are desired.
相似化合物的比较
Similar Compounds
Spiropyran: The parent compound with similar photochromic properties.
Spirooxazine: Another class of photochromic compounds with different structural features.
Diarylethene: Known for their robust photochromic behavior and thermal stability.
Uniqueness
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate is unique due to the presence of the methacrylate group, which allows it to be polymerized into various materials. This feature, combined with its photochromic properties, makes it highly versatile for applications in smart materials and coatings.
属性
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16(2)22(27)30-14-13-25-20-8-6-5-7-19(20)23(3,4)24(25)12-11-17-15-18(26(28)29)9-10-21(17)31-24/h5-12,15H,1,13-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQCDWUVZUDZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2793917.png)
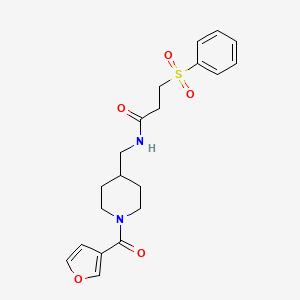
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2793921.png)
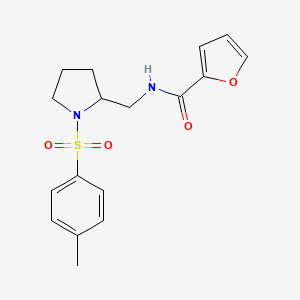

![4-[[(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2793925.png)
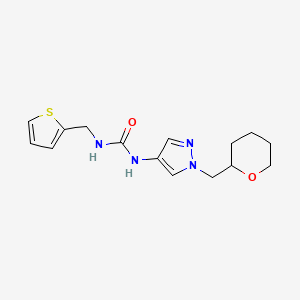
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine](/img/structure/B2793928.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2793929.png)

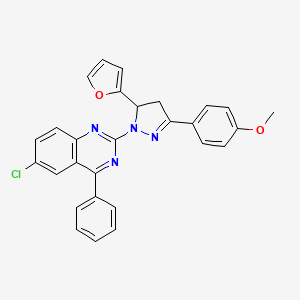
![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)

